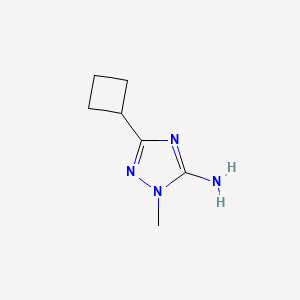
2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Fate of Alkylphenols and Ethoxylates
Alkylphenol ethoxylates (APEs), closely related to the query compound through the ethoxy and phenoxy components, are widely used surfactants with significant environmental persistence. Their degradation in wastewater treatment plants generates alkylphenols (APs) like nonylphenol (NP) and octylphenol (OP), which can mimic hormones and disrupt endocrine function in wildlife and humans. The physicochemical properties of APE metabolites indicate a high potential for sediment partitioning, presenting a long-term environmental load across various compartments. Significant levels have been detected globally in air, wastewater effluents, sediments, and fish, raising concerns about their ecological and human health impacts (Ying, Williams, & Kookana, 2002).
Chronic Ecotoxicity of Nonylphenol Ethoxylates
Nonylphenol ethoxylates (NPE) and their degradation products, including nonylphenol (NP), exhibit considerable aquatic toxicity. This review of chronic toxicity data supports the use of Species Sensitivities Distribution (SSD) analysis for NP, highlighting the need for regulatory criteria to address the ecotoxicological risks of NPEs and their metabolites. The aquatic toxicity of these compounds, related to the query compound through ethoxylated and phenoxy groups, underscores the importance of monitoring and controlling their release into the environment (Staples, Mihaich, Carbone, Woodburn, & Klečka, 2004).
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands for Alzheimer's disease, while not directly related to the query compound, illustrates the application of complex organic molecules in developing diagnostic tools for neurological conditions. Radioligands like [18F]FDDNP and 11C-PIB, which share functional design principles with the query compound, have been studied for their ability to measure amyloid in vivo, providing insights into disease progression and facilitating early detection (Nordberg, 2007).
Degradation of Environmental Pollutants
The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) demonstrates the broader research interest in addressing environmental pollution through chemical means. While not directly linked to the query compound, this research highlights the critical role of sophisticated chemical analyses and treatments in mitigating the impact of pharmaceuticals and similar organic pollutants in water sources. The study of by-products, biotoxicity, and degradation pathways provides a framework for understanding how related compounds might be treated or their effects assessed in environmental contexts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-18-13-8-11(9-16)6-7-12(13)19-10(2)14(17)15(3)4/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCUWKJHQOMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2612481.png)


![2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride](/img/structure/B2612484.png)




![2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2612493.png)

![(3,5-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2612495.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide](/img/structure/B2612499.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)